6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-morpholin-4-yl-N-(2-thiophen-2-ylethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(16-4-3-12-2-1-9-22-12)13-10-14(18-11-17-13)19-5-7-21-8-6-19/h1-2,9-11H,3-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAJJEMRIHXJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyrimidine intermediate.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is its role as an anticancer agent. Research has demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the pyrimidine structure can enhance its activity against tumor cells, making it a promising candidate for further development in cancer therapy .
Case Study: Structure-Activity Relationship (SAR)
A study focused on the SAR of pyrimidine derivatives highlighted that specific substitutions at the 4-position could significantly influence their potency as anticancer agents. The introduction of a thiophene moiety was found to enhance the compound's efficacy against certain cancer types, suggesting that this compound could be optimized for better therapeutic outcomes .
Antimicrobial Properties
Beyond its anticancer potential, this compound has also been investigated for antimicrobial activity. Compounds containing thiophene and pyrimidine rings have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, making these compounds valuable in the fight against antibiotic-resistant infections .
Research Findings
Recent studies indicated that derivatives with specific functional groups exhibited enhanced antibacterial activity, suggesting a pathway for developing new antibiotics based on this compound's structure .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways associated with various diseases, including obesity and diabetes .
Synthesis Methodologies
The synthesis of this compound involves several key steps:
- Formation of the Pyrimidine Core : The initial step often includes the condensation of appropriate precursors to form the pyrimidine ring.
- Substitution Reactions : Subsequent reactions introduce the morpholino and thiophene groups at specific positions on the pyrimidine ring.
- Optimization : Variations in synthetic routes can lead to improved yields and purity, which are critical for biological evaluations.
Table: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Urea/Thiophene derivatives | Pyrimidine core formation |
| 2 | Alkylation | Morpholine/Alkyl halides | Introduction of morpholino group |
| 3 | Cyclization | Acid/base catalysts | Final compound formation |
Mechanism of Action
The mechanism of action of 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Comparison with Benzothiophene Acrylonitriles
The benzothiophene acrylonitrile derivatives (e.g., compounds 31–33) share a thiophene component but differ in core structure (benzothiophene vs. pyrimidine). These compounds exhibit potent anticancer activity (GI₅₀ <10 nM) and overcome P-glycoprotein-mediated resistance, a common issue in oncology . The morpholino group could enhance solubility compared to the trimethoxyphenyl groups in benzothiophene derivatives, which are prone to metabolic demethylation .
Comparison with Rotigotine Hydrochloride
Rotigotine and its related compounds (e.g., USP Rotigotine Related Compound G) feature a 2-(thiophen-2-yl)ethylamine group but employ a tetralin-amine oxide scaffold . The target compound’s pyrimidine-carboxamide structure diverges significantly, suggesting distinct therapeutic targets. While Rotigotine acts as a dopamine agonist for Parkinson’s disease, the target compound’s morpholino-pyrimidine core may align with kinase or protease inhibition. The carboxamide group could reduce CNS penetration compared to Rotigotine’s amine oxide, directing it toward peripheral targets .
Comparison with Thienopyrimidine Derivatives
The patent-derived thieno[3,2-d]pyrimidines (e.g., 2-chloro-4-morpholinothieno[3,2-d]pyrimidine) share the morpholino group but incorporate a fused thiophene-pyrimidine core . The target compound’s non-fused pyrimidine and flexible 2-(thiophen-2-yl)ethyl chain might reduce selectivity but improve synthetic accessibility. The carboxamide group could introduce hydrogen-bonding interactions absent in the sulfonyl-piperazine derivatives described in the patent .
Comparison with Antimicrobial Pyrimidines
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine demonstrates antimicrobial activity attributed to its fluorophenyl and methoxyphenyl substituents . The target compound lacks these groups but includes a morpholino ring, which may enhance water solubility and reduce toxicity. The crystal structure of the antimicrobial pyrimidine reveals intramolecular hydrogen bonding (N–H⋯N) and C–H⋯π interactions, stabilizing its conformation . The target compound’s 2-(thiophen-2-yl)ethyl group could adopt a similar twisted conformation, as seen in polymorphic pyrimidines (dihedral angles ~12°) .
Biological Activity
The compound 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant research findings.
1. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Core : The pyrimidine ring can be synthesized through cyclization reactions involving thiophene derivatives and appropriate amines.
- Introduction of the Morpholino Group : The morpholino moiety is often introduced via nucleophilic substitution reactions with suitable electrophiles.
The synthetic routes are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations.
2.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including those similar to this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines with IC50 values ranging from 5 to 20 µM, indicating potent antiproliferative activity against tumors such as lung and breast cancer .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 10 |
| Compound B | MCF7 (Breast) | 15 |
| Compound C | HeLa (Cervical) | 12 |
2.2 Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.5 to 5 µg/mL against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 3.0 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial DNA replication and folate metabolism, respectively .
3. Case Studies and Research Findings
Several studies have explored the biological activity of thiophene-containing pyrimidines:
- Study on Anticancer Activity : A recent investigation into derivatives of thiophene-pyrimidine demonstrated that modifications at the nitrogen positions significantly enhanced their anticancer potency, suggesting structure-activity relationships that could be beneficial for drug design .
- Antimicrobial Evaluation : Another study evaluated a series of pyrimidine derivatives for their antimicrobial properties, finding that modifications in the thiophene ring improved activity against resistant strains of bacteria .
Q & A
Q. How should researchers design a robust in vivo study to evaluate efficacy?
- Methodological Answer :
- Animal model selection : Use disease-specific models (e.g., xenograft mice for oncology).
- Pharmacokinetic/pharmacodynamic (PK/PD) integration : Measure plasma concentrations and tumor growth inhibition over time.
- Blinded randomization : Assign treatment groups to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
